molecular formula C11H7BrN2 B1377060 8-bromo-5H-pyrido[3,2-b]indole CAS No. 1236349-67-9

8-bromo-5H-pyrido[3,2-b]indole

Cat. No.: B1377060
CAS No.: 1236349-67-9
M. Wt: 247.09 g/mol
InChI Key: OXYFZHUGVBINOL-UHFFFAOYSA-N
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Description

8-Bromo-5H-pyrido[3,2-b]indole is a heterocyclic compound with the molecular formula C11H7BrN2. It is a derivative of indole, a structure known for its aromatic properties and presence in various natural products and pharmaceuticals . This compound is characterized by the presence of a bromine atom at the 8th position of the pyrido[3,2-b]indole skeleton, which significantly influences its chemical behavior and applications.

Preparation Methods

The synthesis of 8-bromo-5H-pyrido[3,2-b]indole typically involves the bromination of 5H-pyrido[3,2-b]indole. One common method includes the reaction of 5H-pyrido[3,2-b]indole with N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) . This reaction proceeds under mild conditions and yields the desired brominated product with high purity.

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

8-Bromo-5H-pyrido[3,2-b]indole undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide for bromination, palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 8-bromo-5H-pyrido[3,2-b]indole is not fully elucidated, but it is believed to interact with various molecular targets due to its indole core. Indole derivatives often bind to multiple receptors and enzymes, influencing cellular pathways involved in proliferation, apoptosis, and signal transduction . The bromine atom may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

8-Bromo-5H-pyrido[3,2-b]indole can be compared with other indole derivatives, such as:

The presence of the bromine atom in this compound makes it unique, potentially enhancing its reactivity and interaction with biological targets.

Properties

IUPAC Name

8-bromo-5H-pyrido[3,2-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2/c12-7-3-4-9-8(6-7)11-10(14-9)2-1-5-13-11/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYFZHUGVBINOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(N2)C=CC(=C3)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236349-67-9
Record name 8-Bromo-5H-pyrido[3,2-b]indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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